2,5-dimethyl-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
2,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an aniline moiety substituted with two methyl groups at the 2 and 5 positions . The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(thiophen-2-ylmethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylaniline with thiophen-2-ylmethyl chloride under basic conditions . The reaction typically proceeds as follows:
- Dissolve 2,5-dimethylaniline in an appropriate solvent such as dichloromethane.
- Add a base such as sodium hydroxide or potassium carbonate to the solution.
- Slowly add thiophen-2-ylmethyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures for several hours.
- After completion, the product can be isolated by extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . Additionally, its anticancer properties may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
2,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline can be compared with other thiophene-based compounds, such as:
2,5-Dimethylthiophene: Lacks the aniline moiety and has different chemical properties and applications.
Thiophen-2-ylmethylamine: Contains an amine group instead of the aniline moiety, leading to different reactivity and biological activities.
2,5-Dimethylaniline: Lacks the thiophene ring, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of the thiophene ring and the aniline moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2,5-dimethyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-10-5-6-11(2)13(8-10)14-9-12-4-3-7-15-12/h3-8,14H,9H2,1-2H3 |
InChI Key |
XTJCKHWRQGFVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=CS2 |
Origin of Product |
United States |
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